molecular formula C21H25N3O4 B254462 N-[4-(dimethylamino)benzyl]-4-nitro-N-(tetrahydro-2-furanylmethyl)benzamide

N-[4-(dimethylamino)benzyl]-4-nitro-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No. B254462
M. Wt: 383.4 g/mol
InChI Key: RLDJPHWGAICMOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(dimethylamino)benzyl]-4-nitro-N-(tetrahydro-2-furanylmethyl)benzamide, also known as DNFB, is a chemical compound that has been widely studied for its biochemical and physiological effects. DNFB is a member of the benzamide family of compounds and has been found to have a variety of applications in scientific research, particularly in the fields of immunology and pharmacology.

Mechanism of Action

N-[4-(dimethylamino)benzyl]-4-nitro-N-(tetrahydro-2-furanylmethyl)benzamide is thought to act as a hapten, meaning that it can bind to proteins in the skin and other tissues, causing an immune response. This immune response is characterized by the activation of T cells and the production of cytokines, which in turn leads to inflammation and tissue damage.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)benzyl]-4-nitro-N-(tetrahydro-2-furanylmethyl)benzamide has been found to have a number of biochemical and physiological effects, including the induction of contact hypersensitivity, the activation of T cells, and the production of cytokines such as interleukin-2 and interferon-gamma. N-[4-(dimethylamino)benzyl]-4-nitro-N-(tetrahydro-2-furanylmethyl)benzamide has also been found to have neurotoxic effects in experimental animals, although the mechanism of this toxicity is not well understood.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[4-(dimethylamino)benzyl]-4-nitro-N-(tetrahydro-2-furanylmethyl)benzamide in laboratory experiments is its ability to induce contact hypersensitivity, which allows researchers to study the mechanisms of immune responses and inflammation in a controlled setting. However, there are also limitations to the use of N-[4-(dimethylamino)benzyl]-4-nitro-N-(tetrahydro-2-furanylmethyl)benzamide, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are a number of potential future directions for research involving N-[4-(dimethylamino)benzyl]-4-nitro-N-(tetrahydro-2-furanylmethyl)benzamide, including the development of new methods for synthesizing and modifying the compound, the investigation of its neurotoxic effects, and the exploration of its potential therapeutic applications in the treatment of immune-mediated diseases. Additionally, further studies are needed to fully understand the mechanisms of N-[4-(dimethylamino)benzyl]-4-nitro-N-(tetrahydro-2-furanylmethyl)benzamide-induced contact hypersensitivity and inflammation.

Synthesis Methods

N-[4-(dimethylamino)benzyl]-4-nitro-N-(tetrahydro-2-furanylmethyl)benzamide can be synthesized using a variety of methods, including the reaction of 4-nitrobenzoyl chloride with N,N-dimethyl-4-aminobenzyl alcohol in the presence of a base. The resulting compound can then be further modified to produce N-[4-(dimethylamino)benzyl]-4-nitro-N-(tetrahydro-2-furanylmethyl)benzamide.

Scientific Research Applications

N-[4-(dimethylamino)benzyl]-4-nitro-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied for its immunological effects, particularly its ability to induce contact hypersensitivity in experimental animals. This property has made N-[4-(dimethylamino)benzyl]-4-nitro-N-(tetrahydro-2-furanylmethyl)benzamide a valuable tool for studying the mechanisms of immune responses and inflammation.

properties

Product Name

N-[4-(dimethylamino)benzyl]-4-nitro-N-(tetrahydro-2-furanylmethyl)benzamide

Molecular Formula

C21H25N3O4

Molecular Weight

383.4 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-4-nitro-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C21H25N3O4/c1-22(2)18-9-5-16(6-10-18)14-23(15-20-4-3-13-28-20)21(25)17-7-11-19(12-8-17)24(26)27/h5-12,20H,3-4,13-15H2,1-2H3

InChI Key

RLDJPHWGAICMOE-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)CN(CC2CCCO2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN(CC2CCCO2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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